
Ala-Ala-Pro-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ala-Ala-Pro-pNA, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in enzymatic assays. It is composed of a sequence of amino acids: alanine (Ala), alanine (Ala), proline (Pro), and a p-nitroanilide (pNA) group. This compound is particularly useful in studying protease activity, as the cleavage of the peptide bond releases p-nitroaniline, which can be measured colorimetrically.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ala-Pro-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically includes:
Coupling Reactions: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Protection and Deprotection: Protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis. These groups are removed after each coupling step.
Final Coupling: The p-nitroanilide group is attached to the peptide chain using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The final product is purified using techniques like high-performance liquid chromatography (HPLC) and lyophilized for storage.
Analyse Des Réactions Chimiques
Types of Reactions
Ala-Ala-Pro-pNA primarily undergoes enzymatic cleavage reactions. It is a substrate for various proteases, including chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase. The cleavage of the peptide bond releases p-nitroaniline, which can be detected colorimetrically.
Common Reagents and Conditions
Enzymes: Chymotrypsin, cathepsin G, peptidyl-prolyl isomerase.
Buffers: Tris-HCl, HEPES, phosphate-buffered saline (PBS).
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405 nm.
Applications De Recherche Scientifique
Ala-Ala-Pro-pNA is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate to measure the activity of proteases like chymotrypsin and cathepsin G.
Drug Discovery: Screening for protease inhibitors by monitoring the cleavage of this compound.
Biological Studies: Investigating the role of proteases in various biological processes, including inflammation and cancer.
Industrial Applications: Quality control in the production of protease enzymes.
Mécanisme D'action
The mechanism of action of Ala-Ala-Pro-pNA involves its cleavage by specific proteases. The peptide bond between the proline and p-nitroanilide is hydrolyzed, releasing p-nitroaniline. This reaction is facilitated by the active site of the enzyme, which recognizes the peptide sequence and catalyzes the hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another peptide substrate with a similar structure but includes phenylalanine (Phe) instead of the terminal alanine.
Suc-Ala-Pro-pNA: A shorter peptide substrate lacking the second alanine residue.
Uniqueness
Ala-Ala-Pro-pNA is unique due to its specific sequence, making it a suitable substrate for certain proteases. Its ability to release a colorimetric product upon cleavage allows for easy quantification of enzyme activity.
Propriétés
Formule moléculaire |
C17H23N5O5 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H23N5O5/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24)/t10-,11-,14-/m0/s1 |
Clé InChI |
JJSQTVFRQZPPIV-MJVIPROJSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine](/img/structure/B12384792.png)
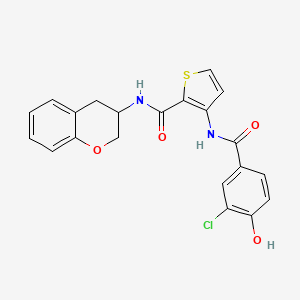
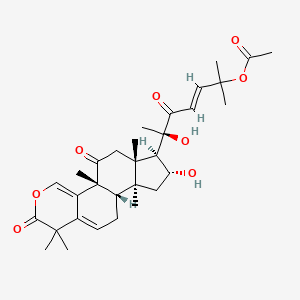
![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)

![2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide](/img/structure/B12384807.png)

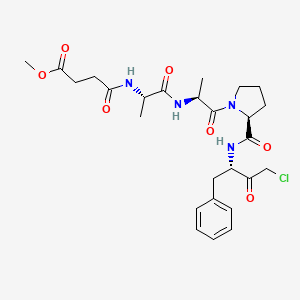
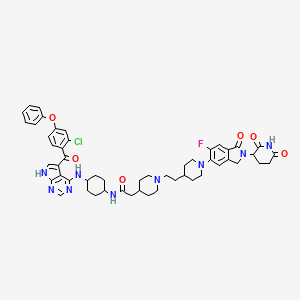
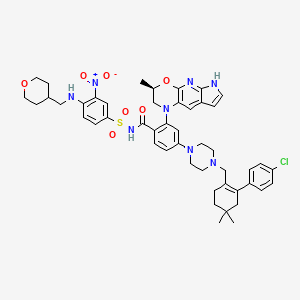
![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
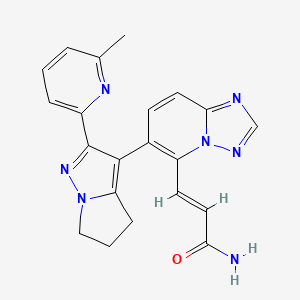
![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)

